N-Methyl-2-(methylsulfonyl)acetamide
Description
N-Methyl-2-(methylsulfonyl)acetamide (CAS: 1272756-05-4) is a sulfonyl-containing acetamide derivative with the molecular formula C₄H₉NO₃S and a molar mass of 167.19 g/mol. Structurally, it features a methyl group attached to the acetamide nitrogen and a methylsulfonyl (-SO₂CH₃) group at the β-position (Figure 1). This compound is commercially available and used in organic synthesis and pharmaceutical research, particularly as an intermediate for developing bioactive molecules . Its sulfonyl group enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry for optimizing drug candidates .
Properties
IUPAC Name |
N-methyl-2-methylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDEYYRNRRCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylsulfonyl)acetamide typically involves the reaction of N-methylacetamide with a sulfonylating agent. One common method is the reaction of N-methylacetamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(methylsulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(methylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares N-Methyl-2-(methylsulfonyl)acetamide with five related acetamide derivatives, focusing on structural variations, synthetic routes, biological activity, and physicochemical properties.
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide
- Structure : Incorporates a piperidinyl core, diphenylpropyl chain, and 4-(methylsulfonyl)phenyl group.
- Activity : Initial log(1/IC₅₀) = 0.904 (CCR5 inhibition). Replacing the acetamide core with a 2-hydroxyguanidine group (ID4n) increased activity (log(1/IC₅₀) = 1.698) .
- Key Insight : The methylsulfonyl group contributes to binding affinity, but bulky substituents (e.g., diphenylpropyl) may limit solubility.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure: Features a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring.
- Applications : Used as a precursor for heterocyclic compounds (e.g., thiadiazoles, piperazinediones). X-ray crystallography confirms planar geometry with intermolecular C–H⋯O interactions .
- Comparison : The electron-withdrawing nitro and chloro groups increase reactivity in nucleophilic substitutions compared to the parent compound .
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methyl-2-(methylsulfonyl)acetamide (CE2)
- Structure : Contains a pyrazolyl-pyridinyl heterocycle and methylsulfonyl group.
- Synthesis : Oxidized from the methylthio precursor using sodium perborate (62.8% yield).
- Spectroscopy : ESIMS m/z 329 ([M+H]⁺), IR carbonyl stretch at 1664 cm⁻¹ .
- Activity : Designed as a pesticidal agent; the pyridinyl group enhances target specificity .
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide
- Structure: Substituted with 4-(4-chlorophenoxy)phenoxy group.
- Synthesis : Prepared via chlorination with sulfuryl chloride (80% yield under optimized conditions) .
- Key Difference : Ether linkages instead of sulfonyl groups reduce electrophilicity but improve hydrolytic stability .
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Structure : Combines benzimidazole and sulfamoylphenyl groups.
- Applications: Potential enzyme inhibitor (e.g., carbonic anhydrase) due to sulfamoyl and benzimidazole motifs .
Key Research Findings
- Activity Optimization : Introducing electron-withdrawing groups (e.g., methylsulfonyl) enhances binding affinity but may require balancing with solubility-enhancing substituents .
- Synthetic Flexibility : The methylsulfonyl group facilitates oxidation reactions (e.g., methylthio → methylsulfonyl) for activity modulation .
- Structural Diversity : Ether, sulfonamide, and heterocyclic substituents expand applications in drug discovery, agrochemicals, and materials science .
Biological Activity
N-Methyl-2-(methylsulfonyl)acetamide (NMSA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores the biological activity of NMSA, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula CHNOS, featuring a sulfonyl group attached to an acetamide moiety. This unique structure allows for significant interactions with biological systems. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the acetamide moiety facilitates hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
The biological activity of NMSA is primarily attributed to its ability to interact with specific enzymes and proteins. The compound acts as a biochemical probe, potentially inhibiting the activity of various enzymes involved in metabolic pathways. Preliminary studies suggest that NMSA may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further therapeutic exploration.
1. Anti-inflammatory Properties
Research indicates that NMSA may play a role in modulating inflammatory responses. The presence of the sulfonyl group enhances its interaction with enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
2. Antimicrobial Activity
NMSA has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The specific mechanisms by which NMSA exerts its antimicrobial effects are still under investigation but are believed to involve disruption of microbial metabolic processes.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Potential inhibition of inflammatory enzymes | , |
| Antimicrobial | Efficacy against bacterial and fungal strains | , |
| Enzyme Interaction | Strong binding affinity to enzyme active sites | , |
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various methylsulfonyl compounds, NMSA exhibited promising results against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that NMSA's activity could be comparable to standard antibiotics, warranting further investigation into its potential as a therapeutic agent .
Synthesis and Applications
The synthesis of this compound typically involves reacting N-methylacetamide with methanesulfonyl chloride in the presence of a base like triethylamine. This method allows for high yields and purity.
NMSA's applications extend beyond medicinal chemistry; it is also utilized as an intermediate in organic synthesis and as a reagent in various industrial processes. Its unique properties make it valuable in developing new pharmaceuticals targeting inflammatory and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
